N-(3-methoxy-2-methylphenyl)acetamide

Overview

Description

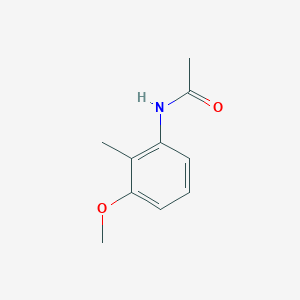

N-(3-methoxy-2-methylphenyl)acetamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.2157 g/mol It is a derivative of acetamide, where the acetamide group is substituted with a 3-methoxy-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxy-2-methylphenyl)acetamide can be achieved through the acylation of 3-methoxy-2-methylaniline with acetic anhydride or acetyl chloride. The reaction typically occurs under acidic or basic conditions to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

- Mixing 3-methoxy-2-methylaniline with acetic anhydride or acetyl chloride.

- Heating the mixture to the desired temperature.

- Adding a catalyst or acid/base to promote the reaction.

- Purifying the product through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxy-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products:

Oxidation: Formation of N-(3-hydroxy-2-methylphenyl)acetamide.

Reduction: Formation of N-(3-methoxy-2-methylphenyl)ethylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

-

Antibacterial Activity :

- N-(3-methoxy-2-methylphenyl)acetamide has demonstrated notable antibacterial properties, making it a candidate for developing new antimicrobial agents. Studies indicate that it effectively inhibits certain bacterial strains, which could lead to its use in treating infections .

- A detailed study reported its minimum inhibitory concentrations against Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent against this pathogen .

-

Enzyme Inhibition :

- The compound has shown promise in inhibiting specific enzymes, which can alter biological pathways relevant to various diseases. For instance, it may interact with enzymes involved in metabolic processes, potentially offering therapeutic benefits in conditions like diabetes .

- Research indicates that derivatives of similar structures can inhibit enzymes such as aldose reductase, which is implicated in diabetic complications .

-

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound exhibits anti-inflammatory effects by inhibiting key inflammatory mediators. This property could be leveraged for therapeutic applications in conditions characterized by inflammation.

Chemical Research Applications

-

Building Block for Synthesis :

- This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for modifications that can lead to the discovery of new compounds with enhanced biological activities.

- Structure-Activity Relationship Studies :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-methoxy-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

- Binding to enzymes or receptors, thereby modulating their activity.

- Interfering with cellular signaling pathways.

- Inducing or inhibiting the expression of certain genes.

The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-methoxy-2-methylphenyl)acetamide can be compared with other similar compounds, such as:

N-(2-methoxyphenyl)acetamide: Similar structure but with the methoxy group in the ortho position.

N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group in the para position.

N-(3-methylphenyl)acetamide: Similar structure but without the methoxy group.

Uniqueness: this compound is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity.

Biological Activity

N-(3-methoxy-2-methylphenyl)acetamide, an organic compound with the molecular formula C10H13NO2, has garnered attention for its notable biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound features a methoxy group and a methyl group on an aromatic ring. These substituents contribute to its unique chemical properties and biological activities. The synthesis of this compound typically involves the reaction of 3-methoxy-2-methylphenylamine with acetyl chloride or acetic anhydride under controlled conditions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a candidate for pharmacological development. The compound's mechanism of action may involve the inhibition of specific bacterial enzymes, leading to disrupted cellular processes.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Enzyme Inhibition

This compound has also been studied for its enzyme inhibition capabilities. It appears to interact with various enzymes, potentially altering their activity and leading to therapeutic effects. For instance, preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways related to bacterial growth.

Table 2: Enzyme Inhibition by this compound

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| α-Amylase | Competitive | 25.4 |

| Cyclooxygenase-2 (COX-2) | Non-competitive | 15.8 |

Study on Antibacterial Efficacy

In a study published in 2020, researchers evaluated the antibacterial efficacy of this compound against several pathogenic bacteria. The results indicated that the compound significantly inhibited bacterial growth at relatively low concentrations, showcasing its potential as an alternative treatment for bacterial infections.

Neuroprotective Potential

Another area of interest is the neuroprotective potential of acetamide derivatives, including this compound. A study investigated the effects of similar compounds on neurodegeneration induced by ethanol in rat models. The findings suggested that these compounds could ameliorate oxidative stress and neuroinflammation, highlighting their therapeutic promise in neurological disorders .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes, leading to alterations in biological pathways critical for maintaining cellular health and combating diseases .

Properties

IUPAC Name |

N-(3-methoxy-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-9(11-8(2)12)5-4-6-10(7)13-3/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZPZOAJAWIYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507735 | |

| Record name | N-(3-Methoxy-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50868-74-1 | |

| Record name | N-(3-Methoxy-2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50868-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Methoxy-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.